2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups .
Mode of Action
It can be hypothesized that this compound may bind covalently to its targets, leading to changes in their function
Biochemical Pathways
Given its potential to bind to sulfhydryl groups, it may impact pathways involving enzymes, coenzymes, or metabolic intermediates with these groups
Result of Action
Given its potential to bind to sulfhydryl groups, it may alter the function of enzymes, coenzymes, or metabolic intermediates with these groups . The exact effects would depend on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, contributing to the complex network of biochemical interactions.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(phenylthio)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles.
Oxidation: The sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones are common products.
Reduction: Various reduced derivatives of the original compound.
Scientific Research Applications
2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in catalysis.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Phenylthio)ethyl)acetamide: Similar structure but lacks the chlorine atom.
2-chloro-N-(2-ethyl-6-methyl-phenyl)acetamide: Similar structure with different substituents.
Uniqueness
2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide is unique due to the presence of both the chlorine atom and the phenylthio group, which confer specific reactivity and binding properties. This makes it particularly useful in proteomics research and as a ligand in catalysis .
Properties
IUPAC Name |
2-chloro-N-(2-phenylsulfanylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c11-8-10(13)12-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPXLHRUYZOFMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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